RMI-FANCM (MM2) Protein-Protein Interaction Screen: A Unique Entry Point for DNA Repair Pathway Targeting
This compound was identified in a dedicated 'Screen for inhibitors of RMI FANCM (MM2) interaction' . The FANCM-RMI interface is a validated but challenging protein-protein interaction (PPI) target in the Fanconi anemia DNA repair pathway. The only published small-molecule benchmark for this target, PIP-199, demonstrates a modest IC₅₀ of 36 µM . By contrast, reported cyclic peptide inhibitors achieve IC₅₀ values of 54–104 nM [1]. This compound represents a structurally distinct small-molecule chemotype with a different binding modality that warrants comparative affinity profiling against these benchmarks.
| Evidence Dimension | RMI-FANCM (MM2) interaction inhibition potency |
|---|---|
| Target Compound Data | Active in RMI FANCM (MM2) screen (quantitative IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | PIP-199: IC₅₀ = 36 µM; Cyclic peptide inhibitors: IC₅₀ = 54–104 nM |
| Quantified Difference | N/A (requires head-to-head IC₅₀ determination) |
| Conditions | Biochemical protein-protein interaction assay (RMI core complex/MM2 peptide, source ID: 11908) |
Why This Matters
This target space currently lacks potent small-molecule inhibitors, making any confirmed hit with a distinct scaffold a valuable starting point for medicinal chemistry optimization in DNA repair-deficient cancers.
- [1] Potent Cyclic Peptide Inhibitors Disrupt the FANCM–RMI Interaction. ScienceDirect, 2025. https://www.sciencedirect.com View Source
